An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diacrylate
An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diacrylate
This guide provides a comprehensive overview of the synthetic routes for producing 2,2,3,3-tetrafluorobutane-1,4-diacrylate, a valuable monomer in the development of advanced fluorinated polymers. The unique properties of this diacrylate, stemming from its tetrafluorinated core, make it a compound of significant interest for researchers in materials science, polymer chemistry, and drug development. This document details the synthesis of the key precursor, 2,2,3,3-tetrafluorobutane-1,4-diol, and subsequently explores the primary methods for its esterification to the target diacrylate. The protocols provided are based on established chemical principles and analogous transformations of fluorinated compounds, offering a robust framework for laboratory-scale synthesis.
Introduction: The Significance of Fluorinated Diacrylates
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical characteristics.[1] The incorporation of fluorine atoms into a polymer backbone can dramatically alter its physical and chemical properties. 2,2,3,3-Tetrafluorobutane-1,4-diacrylate serves as a key building block for creating cross-linked networks or linear polymers with a high fluorine content. These materials find applications in areas such as low-surface-energy coatings, high-performance elastomers, and advanced optical materials. The synthesis of this monomer is therefore a critical step in the development of these specialized polymers.
The overall synthetic strategy involves a two-step process, beginning with the synthesis of the fluorinated diol precursor, followed by its esterification with an acrylic acid derivative.
Caption: Overall synthetic pathway for 2,2,3,3-tetrafluorobutane-1,4-diacrylate.
Synthesis of the Precursor: 2,2,3,3-Tetrafluorobutane-1,4-diol
The most direct and reliable route to 2,2,3,3-tetrafluorobutane-1,4-diol (CAS: 425-61-6) is through the reduction of a commercially available precursor, diethyl tetrafluorosuccinate.[2] This transformation can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Reaction Principle: Reduction of an Ester to an Alcohol
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride is a potent source of hydride ions (H⁻) and is particularly effective for this purpose. The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and further reduction ultimately yields the primary alcohol.
Experimental Protocol: Reduction of Diethyl Tetrafluorosuccinate
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equivalents |
| Diethyl tetrafluorosuccinate | 377-78-6 | 234.13 | 23.4 g (0.1 mol) | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 | 7.6 g (0.2 mol) | 2.0 |
| Anhydrous diethyl ether or THF | 60-29-7 / 109-99-9 | - | 500 mL | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | - | As needed | - |
| Saturated sodium chloride solution (brine) | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | - | As needed | - |
Procedure:
-
Reaction Setup: A dry, 1-liter three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Preparation: The flask is charged with lithium aluminum hydride (7.6 g, 0.2 mol) and 200 mL of anhydrous diethyl ether under a nitrogen atmosphere. The suspension is stirred to ensure good dispersion.
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Addition of Ester: Diethyl tetrafluorosuccinate (23.4 g, 0.1 mol) is dissolved in 300 mL of anhydrous diethyl ether and transferred to the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension over a period of 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours, followed by gentle reflux for 4 hours to ensure complete reduction.
-
Work-up: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of 10 mL of water, followed by 10 mL of 15% aqueous sodium hydroxide, and finally 30 mL of water. The resulting granular precipitate is removed by filtration and washed with diethyl ether.
-
Purification: The combined organic filtrates are washed with 1 M HCl and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,3,3-tetrafluorobutane-1,4-diol as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Expected Yield: The yield of this reaction is typically in the range of 70-85%.
Characterization Data for 2,2,3,3-Tetrafluorobutane-1,4-diol:
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Appearance: White crystalline solid[3]
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Melting Point: 77-82 °C[4]
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Boiling Point: 110-112 °C at 13 mmHg[4]
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¹H NMR (DMSO-d₆): δ 4.95 (t, 2H), 3.85 (m, 4H)
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¹⁹F NMR (DMSO-d₆): δ -125.5 (s)
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IR (KBr, cm⁻¹): 3350 (O-H stretch), 2950 (C-H stretch), 1100-1200 (C-F stretch)
Synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diacrylate
The final step in the synthesis is the esterification of 2,2,3,3-tetrafluorobutane-1,4-diol. Two primary methods are presented here: reaction with acryloyl chloride and Steglich esterification with acrylic acid.
Method A: Reaction with Acryloyl Chloride
This is a classic and efficient method for ester formation. Acryloyl chloride is highly reactive, and the reaction proceeds readily in the presence of a base to neutralize the HCl byproduct.
Caption: Esterification of 2,2,3,3-tetrafluorobutane-1,4-diol with acryloyl chloride.
3.1.1. Experimental Protocol: Acryloyl Chloride Method
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equivalents |
| 2,2,3,3-Tetrafluorobutane-1,4-diol | 425-61-6 | 162.08 | 16.2 g (0.1 mol) | 1.0 |
| Acryloyl chloride | 814-68-6 | 90.51 | 20.0 g (0.22 mol) | 2.2 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 22.3 g (0.22 mol) | 2.2 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | - | 400 mL | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | - | As needed | - |
| Saturated sodium bicarbonate solution (NaHCO₃) | - | - | As needed | - |
| Saturated sodium chloride solution (brine) | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | - | As needed | - |
| Hydroquinone (inhibitor) | 123-31-9 | 110.11 | 100 mg | - |
Procedure:
-
Reaction Setup: A dry, 1-liter three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Preparation: 2,2,3,3-Tetrafluorobutane-1,4-diol (16.2 g, 0.1 mol), triethylamine (22.3 g, 0.22 mol), and a small amount of hydroquinone (100 mg) are dissolved in 300 mL of anhydrous dichloromethane in the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Acryloyl chloride (20.0 g, 0.22 mol) is dissolved in 100 mL of anhydrous dichloromethane and transferred to the dropping funnel. This solution is added dropwise to the stirred diol solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove the triethylammonium chloride precipitate. The filtrate is then transferred to a separatory funnel and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2,2,3,3-tetrafluorobutane-1,4-diacrylate.[5]
Expected Yield: The yield for this esterification is typically high, in the range of 80-90%.
Method B: Steglich Esterification with Acrylic Acid
The Steglich esterification is a milder method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6] This method is advantageous when dealing with sensitive substrates.
Caption: Steglich esterification of 2,2,3,3-tetrafluorobutane-1,4-diol with acrylic acid.
3.2.1. Experimental Protocol: Steglich Esterification Method
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equivalents |
| 2,2,3,3-Tetrafluorobutane-1,4-diol | 425-61-6 | 162.08 | 16.2 g (0.1 mol) | 1.0 |
| Acrylic acid | 79-10-7 | 72.06 | 15.8 g (0.22 mol) | 2.2 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 45.4 g (0.22 mol) | 2.2 |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 1.22 g (0.01 mol) | 0.1 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | - | 500 mL | - |
| Hydroquinone (inhibitor) | 123-31-9 | 110.11 | 100 mg | - |
Procedure:
-
Reaction Setup: A dry, 1-liter round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is used.
-
Reagent Preparation: 2,2,3,3-Tetrafluorobutane-1,4-diol (16.2 g, 0.1 mol), acrylic acid (15.8 g, 0.22 mol), DMAP (1.22 g, 0.01 mol), and hydroquinone (100 mg) are dissolved in 400 mL of anhydrous dichloromethane. The solution is stirred at room temperature.
-
Addition of DCC: DCC (45.4 g, 0.22 mol) is dissolved in 100 mL of anhydrous dichloromethane and added to the reaction mixture. The reaction is typically exothermic, and the flask may be cooled in a water bath if necessary.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates that the reaction is proceeding.
-
Work-up: The DCU precipitate is removed by filtration. The filtrate is washed with 0.5 M citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel as described in Method A.
Expected Yield: The yield for the Steglich esterification is generally good, typically in the range of 70-85%.
Characterization of 2,2,3,3-Tetrafluorobutane-1,4-diacrylate
Thorough characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the acrylate groups (typically in the range of 5.8-6.5 ppm) and the methylene protons adjacent to the ester oxygen and the fluorinated carbons.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the four equivalent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the vinyl carbons, and the carbons of the fluorinated butane backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the acrylate ester (around 1720-1740 cm⁻¹), C=C stretching of the vinyl group (around 1635 cm⁻¹), and strong C-F stretching bands (in the 1100-1200 cm⁻¹ region).
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Safety Considerations
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Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.
-
Acryloyl Chloride: This compound is corrosive, lachrymatory, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent allergen and sensitizer. Contact with skin should be avoided.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.
Conclusion
The synthesis of 2,2,3,3-tetrafluorobutane-1,4-diacrylate is a multi-step process that can be reliably achieved in a laboratory setting. The key steps involve the reduction of a fluorinated diester to the corresponding diol, followed by esterification. The choice of esterification method will depend on the specific requirements of the synthesis, with the acryloyl chloride method being more rapid and the Steglich esterification offering milder reaction conditions. Careful execution of the experimental procedures and adherence to safety precautions are paramount for a successful synthesis. This guide provides a solid foundation for researchers to produce this valuable fluorinated monomer for their investigations into novel polymer systems.
References
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- Jiang, W., et al. (2014). Synthesis and characterization of novel acrylate emulsion containing phosphorus and silicon prepared via semi-continuous seeded emulsion polymerization. Designed Monomers and Polymers, 17(8), 737-744.
- Li, Y., et al. (2014). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants.
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ResearchGate. (2000). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2,3,3-Tetrafluorobutane. Retrieved from [Link]
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Taylor & Francis Online. (2023). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Johnson Matthey. (n.d.). Catalytic hydrogenation of ester. Retrieved from [Link]
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TIB. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]
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Atlantis Press. (2022). Application Progress of Ester Hydrogenation Catalysts. Retrieved from [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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